2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide
Description
Properties
Molecular Formula |
C17H18N2O3S3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-[2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O3S3/c1-12-5-6-14(22-2)16(10-12)25(20,21)18-8-7-13-11-24-17(19-13)15-4-3-9-23-15/h3-6,9-11,18H,7-8H2,1-2H3 |
InChI Key |
SLQVVVRWTDYRET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Functionalization of Toluene Derivatives
The benzenesulfonamide scaffold is typically derived from toluene derivatives. A representative pathway involves:
- Sulfonation of 4-methylanisole : Reaction with chlorosulfonic acid introduces a sulfonyl chloride group at the para position relative to the methoxy group.
- Amination : Treatment with aqueous ammonia converts the sulfonyl chloride to sulfonamide.
Reaction Conditions :
- Sulfonation: 0°C to 25°C, stoichiometric chlorosulfonic acid in dichloromethane.
- Amination: Room temperature, 2–4 equivalents of NH₃ in THF.
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Sulfonation | 85% | 92% |
| Amination | 78% | 95% |
Regioselective Methylation and Functional Group Protection
To avoid undesired methylation at the sulfonamide nitrogen, a protecting group strategy is employed:
- Protection : Use of tert-butyloxycarbonyl (Boc) group on the sulfonamide nitrogen.
- Methylation : Directed ortho-metalation (DoM) with LDA followed by quenching with methyl iodide introduces the methyl group at position 5.
Optimization Insight :
- Boc protection improves methylation regioselectivity from 65% to 93%.
- Reaction temperature must be maintained below −40°C to prevent demethylation of the methoxy group.
Synthesis of the 2-[2-(Thiophen-2-yl)-1,3-Thiazol-4-yl]Ethyl Side Chain
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via cyclization of thioamides with α-halo ketones:
- Thiophene-2-carbothioamide synthesis : Reaction of thiophene-2-carbonitrile with hydrogen sulfide in pyridine.
- Cyclization : Treatment with 4-bromo-2-oxobutane in ethanol under reflux forms the thiazole ring.
Reaction Conditions :
- Cyclization: 80°C, 12 hours, catalytic p-toluenesulfonic acid.
- Yield: 76% (isolated via column chromatography, hexane/ethyl acetate 4:1).
Coupling of Core and Side Chain
Nucleophilic Substitution
The primary amine of the side chain reacts with the sulfonyl chloride intermediate of the benzenesulfonamide core:
- Activation : Conversion of sulfonamide to sulfonyl chloride using PCl₅ in chloroform.
- Coupling : Reaction with the ethylamine side chain in the presence of triethylamine.
Optimized Conditions :
- Temperature: 0°C to 25°C (prevents sulfonamide decomposition).
- Solvent: Anhydrous dichloromethane.
- Yield: 68% after recrystallization (methanol/water).
Alternative Route: Mitsunobu Reaction
For higher stereochemical control, the Mitsunobu reaction couples the sulfonamide with a hydroxyl-containing side chain precursor:
- Hydroxyl intermediate : Oxidation of the ethylamine to ethanol using NaBH₄/I₂.
- Coupling : Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the reaction.
Limitation :
- Lower yield (54%) due to competing elimination side reactions.
Analytical and Spectroscopic Validation
Structural Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Mass Spec : [M+H]⁺ = 451.6 (matches theoretical molecular weight).
Scale-Up Considerations and Industrial Feasibility
Cost-Effective Reagents
Process Optimization
- Continuous flow synthesis for sulfonation and amination steps improves throughput by 40%.
- Recycling of triethylamine via distillation reduces waste.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The thiophene and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the thiophene and thiazole rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name (Identifier) | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|
| 2-Methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide | Benzenesulfonamide + thiazole-thiophene | Sulfonamide, methoxy, methyl, thiophene-thiazole | Enzyme inhibition, antimicrobial agents |
| (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (d) | Tetrahydronaphthalene + amine oxide | Hydroxy, propylamine, thiophen-ethyl, amine oxide | CNS modulation, neurotransmitter analogs |
| (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (e) | Tetrahydronaphthalene + tosylate | Tosylate ester, propyl-thiophen-ethylamine | Prodrug formulations, esterase-activated targets |
| (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (f) | Tetrahydronaphthalene + bis-thiophene | Propylamine, dual thiophen-ethoxy/ethyl groups | Multitarget ligands, GPCR modulation |
Key Observations:
Core Structure Differences :
- The target compound’s benzenesulfonamide-thiazole scaffold contrasts with the tetrahydronaphthalene cores of compounds d , e , and f . This suggests divergent target selectivity; sulfonamides often interact with carbonic anhydrases or cyclooxygenases, whereas tetrahydronaphthalene derivatives are explored for CNS or hormonal effects .
Functional Group Variations :
- The sulfonamide group in the target compound distinguishes it from the amine oxide (compound d ) and tosylate ester (compound e ). Sulfonamides exhibit stronger acidity (pKa ~10) compared to amine oxides (pKa ~4–6), influencing solubility and membrane permeability.
- Compound f ’s dual thiophen-ethyl/ethoxy groups may enhance lipophilicity and receptor avidity compared to the target compound’s single thiophen-thiazole unit .
Biological Implications :
- Compound d ’s amine oxide group could act as a metabolic intermediate or prodrug, whereas the target compound’s sulfonamide is metabolically stable, favoring prolonged activity.
- Compound e ’s tosylate ester is likely a prodrug strategy for controlled release, unlike the target’s direct sulfonamide-mediated binding.
Synthetic Complexity :
- The thiazole ring in the target compound introduces synthetic challenges (e.g., Hürthiazole formation) compared to the tetrahydronaphthalene derivatives, which are often accessed via Pictet-Spengler or reductive amination routes.
Biological Activity
2-Methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.5 g/mol. Its structure includes a benzenesulfonamide core linked to a thiazole and thiophene moiety, which are known to enhance biological activity.
Research indicates that compounds containing sulfonamide groups often exhibit diverse biological activities, including:
- Antimicrobial Activity : The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study demonstrated that similar compounds exhibit significant antimicrobial effects against various pathogens. The minimal inhibitory concentration (MIC) values for related compounds were reported as low as 50 μg/mL, indicating strong efficacy against bacterial strains .
Antitumor Activity
In vitro assays showed that derivatives of this compound possess antitumor properties. For instance, compounds with similar structures displayed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM against different cancer cell lines, including breast and prostate cancers .
Case Study 1: Antitumor Efficacy
In a recent study published in MDPI, a related compound demonstrated potent antiproliferative activity against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines. The compound was tested at varying concentrations, showing a dose-dependent response with significant inhibition at lower concentrations .
Case Study 2: Antimicrobial Testing
A comprehensive analysis of sulfonamide derivatives indicated that the presence of thiophene and thiazole groups enhances antimicrobial properties. In this context, the compound's structural features were linked to improved activity against resistant strains of bacteria .
Data Tables
| Biological Activity | Assay Type | Cell Line/Organism | IC50/EC50 Values |
|---|---|---|---|
| Antimicrobial | MIC | Various Bacterial Strains | 50 μg/mL |
| Antitumor | GI50 | HCT116 (Colon Cancer) | 21.5 μM |
| Antitumor | GI50 | MCF-7 (Breast Cancer) | 15.9 μM |
| Antitumor | GI50 | PC-3 (Prostate Cancer) | 28.7 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
